(2S,5S,6S,8S,9S)-2,4,6,8,9-pentaphenyl-1,3,7-triazabicyclo[3.3.1]non-3-ene
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Overview
Description
2,4,6,8,9-PENTAPHENYL-1,3,7-TRIAZABICYCLO[3.3.1]NON-3-ENE is a complex organic compound with the molecular formula C36H31N3. It is known for its unique triazabicyclo structure, which includes five phenyl groups attached to a triazabicyclo nonene core. This compound is of interest in various fields of chemistry due to its distinctive structural and chemical properties .
Preparation Methods
The synthesis of 2,4,6,8,9-PENTAPHENYL-1,3,7-TRIAZABICYCLO[3.3.1]NON-3-ENE typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the triazabicyclo structure. Industrial production methods may vary, but they generally follow similar principles, scaling up the laboratory procedures to accommodate larger quantities .
Chemical Reactions Analysis
2,4,6,8,9-PENTAPHENYL-1,3,7-TRIAZABICYCLO[3.3.1]NON-3-ENE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.
Substitution: The phenyl groups in the compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions.
Scientific Research Applications
2,4,6,8,9-PENTAPHENYL-1,3,7-TRIAZABICYCLO[3.3.1]NON-3-ENE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a catalyst in certain organic reactions.
Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in understanding molecular interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or in drug delivery systems.
Mechanism of Action
The mechanism of action of 2,4,6,8,9-PENTAPHENYL-1,3,7-TRIAZABICYCLO[3.3.1]NON-3-ENE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The pathways involved depend on the specific application and the biological system in which the compound is used .
Comparison with Similar Compounds
Similar compounds to 2,4,6,8,9-PENTAPHENYL-1,3,7-TRIAZABICYCLO[3.3.1]NON-3-ENE include other triazabicyclo derivatives and phenyl-substituted bicyclic compounds. What sets this compound apart is its unique combination of phenyl groups and triazabicyclo structure, which imparts distinct chemical and physical properties. Some similar compounds include:
- 1,3,7-Triazabicyclo[3.3.1]nonene
- 2,4,6,8,9-Pentaphenyl-1,3,7-triazabicyclo[3.3.1]non-2-ene .
Properties
Molecular Formula |
C36H31N3 |
---|---|
Molecular Weight |
505.6 g/mol |
IUPAC Name |
(2S,5S,6S,8S,9S)-2,4,6,8,9-pentakis-phenyl-1,3,7-triazabicyclo[3.3.1]non-3-ene |
InChI |
InChI=1S/C36H31N3/c1-6-16-26(17-7-1)32-31-33(27-18-8-2-9-19-27)38-36(30-24-14-5-15-25-30)39(34(31)28-20-10-3-11-21-28)35(37-32)29-22-12-4-13-23-29/h1-25,31-32,34-37H/t31-,32-,34-,35+,36-/m1/s1 |
InChI Key |
NYTHBZHYVKEOSQ-VPPIAZRMSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H]2[C@H]3[C@H](N([C@H](N2)C4=CC=CC=C4)[C@@H](N=C3C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 |
Canonical SMILES |
C1=CC=C(C=C1)C2C3C(N(C(N2)C4=CC=CC=C4)C(N=C3C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 |
Origin of Product |
United States |
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